Comprehensive Technical Profiling of (E)-3-(5-methyl-2-thienyl)acrylic acid: Synthesis, Properties, and Pharmaceutical Applications
Comprehensive Technical Profiling of (E)-3-(5-methyl-2-thienyl)acrylic acid: Synthesis, Properties, and Pharmaceutical Applications
Target Compound: 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, (E)- Synonyms: (E)-3-(5-methylthiophen-2-yl)acrylic acid; 3-(5-methyl-2-thienyl)-2-propenoic acid CAS Registry Number: 14770-88-8
Executive Summary
In contemporary medicinal chemistry and materials science, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic and pharmacodynamic profiles. (E)-3-(5-methyl-2-thienyl)acrylic acid represents a highly versatile building block. The thiophene ring serves as an excellent bioisostere for phenyl groups, offering altered electron density, enhanced lipophilicity, and unique metabolic stability. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in drug development, specifically focusing on its role in synthesizing non-proteinogenic amino acids and modulating TRPM8 receptors[1][2].
Physicochemical Profiling & Structural Elucidation
Understanding the fundamental properties of this compound is essential for predicting its behavior in organic synthesis and biological systems. The (E)-alkene geometry is thermodynamically favored and dictates the spatial orientation required for specific receptor binding pockets.
Quantitative Data Summary
The following table summarizes the core physicochemical metrics critical for formulation and synthetic planning[3]:
| Property | Value | Scientific Implication |
| Molecular Formula | C₈H₈O₂S | Contains both a hydrogen bond donor (OH) and acceptors (O, S). |
| Molecular Weight | 168.21 g/mol | Low molecular weight; ideal for fragment-based drug discovery (FBDD). |
| LogP (Predicted) | ~2.69 | Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| Stereochemistry | (E)-isomer (Trans) | Minimizes steric hindrance; critical for highly specific target binding. |
| Physical Form | Solid (Powder) | Facilitates easy handling, weighing, and long-term stability at room temperature. |
| Purity Standard | ≥97% | Suitable for sensitive catalytic and biological applications. |
Synthetic Methodologies: The Doebner-Knoevenagel Pathway
Mechanistic Causality
The most robust method for synthesizing (E)-3-(5-methyl-2-thienyl)acrylic acid is the Doebner modification of the Knoevenagel condensation .
-
Why Piperidine? Piperidine acts as a secondary amine catalyst, condensing with 5-methylthiophene-2-carbaldehyde to form a highly electrophilic iminium ion intermediate. This dramatically lowers the activation energy for nucleophilic attack by malonic acid compared to direct attack on the aldehyde.
-
Why Pyridine? Pyridine serves a dual role as both a solvent and a weak base. It facilitates the deprotonation of malonic acid and, crucially, promotes the subsequent decarboxylation step.
-
Stereochemical Control: The reaction is under thermodynamic control. During the decarboxylation of the diacid intermediate at elevated temperatures (110°C), the system minimizes steric repulsion between the bulky 5-methylthiophene ring and the remaining carboxylic acid group, exclusively yielding the trans (E)-isomer.
Thermodynamic control in the Doebner-Knoevenagel synthesis of the (E)-isomer.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the physical phenomena observed during the reaction directly indicate the progress and success of the chemical transformations.
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, combine 5-methylthiophene-2-carbaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).
-
Catalyst Initiation: Add pyridine (solvent, 3 volumes) and a catalytic amount of piperidine (0.1 equivalents). Observation: The mixture will form a homogenous solution.
-
Condensation Phase: Heat the reaction mixture to 80°C for 2 hours.
-
Decarboxylation Phase (Self-Validation Step 1): Elevate the temperature to 110°C (reflux). Validation: Vigorous bubbling (evolution of CO₂ gas) will commence. The reaction is deemed complete only when the physical bubbling entirely ceases, indicating complete decarboxylation of the intermediate.
-
Precipitation & Workup (Self-Validation Step 2): Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with 1M HCl until the pH reaches 2-3. Validation: The target compound will precipitate as a solid, intrinsically separating from the water-soluble pyridine salts and unreacted malonic acid.
-
Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from an ethanol/water mixture to achieve >97% purity.
Analytical Validation & Quality Control
To ensure scientific integrity before utilizing the compound in downstream biological assays, the structure must be analytically verified.
-
¹H NMR (400 MHz, DMSO-d₆): The critical diagnostic feature is the vinylic protons. Look for two doublets at approximately 7.6 ppm and 6.2 ppm. A coupling constant ( J ) of 15.5–16.0 Hz definitively confirms the (E)-configuration (trans), as (Z)-isomers typically exhibit a much lower J value (~10-12 Hz). The thiophene methyl group will appear as a distinct singlet near 2.4 ppm.
-
LC-MS: Negative electrospray ionization (ESI-) should yield a prominent [M-H]⁻ peak at m/z 167.
Pharmaceutical Applications & Biological Workflows
(E)-3-(5-methyl-2-thienyl)acrylic acid is not merely an end-product; it is a critical node in several advanced drug development workflows.
A. Synthesis of Non-Proteinogenic Amino Acids
Enantiopure non-proteinogenic amino acids are vital for developing peptidomimetics that resist enzymatic degradation. This acrylic acid derivative serves as a primary substrate for the biotechnical preparation of L-thienylalanines [1]. Through enzymatic transamination of its enol form (often utilizing L-aspartic or L-glutamic acid as an amino donor), researchers can achieve industrial-scale synthesis of optically active L-thienylalanine derivatives, which are crucial components in modern crop protection agents and pharmaceuticals[1].
B. TRPM8 Modulators and Neurological Therapeutics
The structural motif of the thiophene-acrylic acid is frequently utilized to construct complex pharmacophores. Patent literature highlights the use of these derivatives as TRPM8 activity regulators [2][4]. TRPM8 is a cold-sensing ion channel heavily implicated in neuropathic pain and prostate cancer. Furthermore, related scaffolds have demonstrated efficacy in developing antipsychotic compounds targeting complex neurological disorders such as schizophrenia[5][6].
Downstream pharmaceutical applications: L-thienylalanines and TRPM8 modulators.
References
- European Patent Office (EP0581250A2).Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use.
- Google Patents (JP6598219B2).
- United States Patent Application.
Sources
- 1. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 2. JP6598219B2 - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. JP6598219B2 - Compounds useful as TRPM8 activity regulators - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
